molecular formula C20H13N3O2 B2968804 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde CAS No. 1208645-99-1

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde

Cat. No.: B2968804
CAS No.: 1208645-99-1
M. Wt: 327.343
InChI Key: RKBOEOKLAPDKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde is a chemical building block designed for research applications, particularly in medicinal chemistry. The core quinazolin-4-yl structure is a privileged scaffold in drug discovery, known to be a component of many clinical candidates and therapeutic agents . This compound is specifically engineered to incorporate both a quinazoline moiety and a benzaldehyde group, linked by an ether bridge. The quinazoline core is frequently investigated for its potential to interact with a variety of cancer-related enzymes and receptors . The reactive benzaldehyde functional group provides a versatile handle for further synthetic modification via condensation or nucleophilic addition reactions, enabling researchers to create more complex molecules or conjugate the core structure to other molecular entities. As such, this chemical is a valuable intermediate for the synthesis of novel compounds for biological screening and the development of potential pharmaceutical candidates. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-13-14-4-3-5-16(12-14)25-20-17-6-1-2-7-18(17)22-19(23-20)15-8-10-21-11-9-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOEOKLAPDKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)OC4=CC=CC(=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzoic acid.

    Reduction: 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the parent compound.

Scientific Research Applications

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde with related compounds from the evidence:

Compound Name Molecular Formula Heterocyclic Core Functional Groups Key Applications/Properties
This compound C₂₀H₁₃N₃O₂ Quinazoline Aldehyde, Pyridine Hypothesized ligand or intermediate (inferred)
3-[tert-butyl(dimethyl)silyl]oxybenzaldehyde C₁₃H₂₀O₂Si None Aldehyde, Silyl ether Organic synthesis (protective group)
4-[[6-(1H-Pyrazol-1-yl)-4-pyrimidinyl]oxy]benzaldehyde C₁₄H₁₀N₄O₂ Pyrimidine Aldehyde, Pyrazole Safety data available (high purity)
Dysprosium(III) complex with pyridine-based ligand C₁₆H₁₄DyN₃O₈ Pyridine Aldehyde, Nitrate, Water Coordination chemistry (9-coordinate Dy³⁺)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) C₂₂H₂₂N₄O₂ Pyridazine Ester, Phenethylamino Pharmacological screening (inferred from substituents)

Key Observations:

  • Quinazoline vs. Pyrimidine/Pyridazine: The quinazoline core in the target compound is a fused bicyclic system, offering greater π-conjugation and steric bulk compared to pyrimidine or pyridazine derivatives. This may enhance binding affinity in biological systems or alter electronic properties in materials applications.
  • Coordination Chemistry: The dysprosium complex demonstrates that aldehyde-containing ligands can participate in metal coordination, though the target compound’s quinazoline-pyridine system may favor different metal-binding geometries compared to pyridine-dibenzaldehyde ligands .

Conformational and Crystallographic Insights

  • Structural Flexibility: In the dysprosium complex, the uncoordinated oxybenzaldehyde group exhibits a 39.96° twist, indicating conformational flexibility in aldehyde-containing ligands.
  • Crystallography Tools: SHELX software () is widely used for small-molecule refinement, implying that the target compound’s crystal structure could be resolved using similar methods if crystallographic data are available .

Biological Activity

3-(2-Pyridin-4-ylquinazolin-4-yl)oxybenzaldehyde, a compound classified under quinazoline derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a quinazoline moiety linked to a pyridine ring and an aldehyde functional group. This unique arrangement contributes to its biological activities by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, it has been shown to interact with:

  • Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and is implicated in tumor immunosuppression. Inhibition of IDO can enhance T-cell activation in cancer therapy .
  • Kinase pathways : Similar compounds have been reported to exhibit kinase inhibitory activity, which may contribute to their antiproliferative effects against various cancer cell lines .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated:

  • Inhibition of cell proliferation : The compound has shown effectiveness against several cancer cell lines, including HeLa and MCF-7 cells.
  • Induction of apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest
A54912Inhibition of proliferation

Antimicrobial Activity

Preliminary studies have indicated that this compound also exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on HeLa cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.
  • Inhibition of IDO Activity : Another study focused on the compound's role as an IDO inhibitor. It was found that treatment with this compound resulted in a significant decrease in kynurenine production, suggesting its potential as an adjunct therapy in cancer immunotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.